molecular formula C19H34O2 B13762839 Methyl octadec-2-ynoate CAS No. 67587-22-8

Methyl octadec-2-ynoate

Cat. No.: B13762839
CAS No.: 67587-22-8
M. Wt: 294.5 g/mol
InChI Key: OAMBEYKOQJEPNI-UHFFFAOYSA-N
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Description

Methyl octadec-2-ynoate is an organic compound with the molecular formula C19H34O2 It is an ester derived from octadecynoic acid and methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadec-2-ynoate can be synthesized through several methods. One common approach involves the esterification of octadecynoic acid with methanol in the presence of an acid catalyst. Another method includes the selective hydrogenation of methyl oct-2-ynoate at atmospheric pressure using quinoline-poisoned palladium as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes use readily available starting materials and reagents to ensure cost-effectiveness and high yield. The reaction conditions are optimized to achieve the desired product with minimal by-products.

Chemical Reactions Analysis

Oxidation Reactions

Methyl octadec-2-ynoate undergoes selective oxidation, influenced by the triple bond's position. Key studies include:

Selenium Dioxide/TBHP Oxidation

Reaction with selenium dioxide (SeO₂) and tert-butyl hydroperoxide (TBHP) in aqueous dioxane yields hydroxyl and keto derivatives. For analogous compounds like methyl octadec-9-ynoate, this system produces:

  • Mono-keto derivatives (e.g., 8-oxo- and 11-oxo-octadec-9-ynoate) .

  • Hydroxy-keto derivatives (e.g., 8-hydroxy-11-oxo and 11-hydroxy-8-oxo-octadec-9-ynoate) .

  • Dihydroxy derivatives (e.g., 8,11-dihydroxy-octadec-9-ynoate) .

While positional differences (C2 vs. C9) may alter regioselectivity, the reaction mechanism likely involves radical intermediates attacking the triple bond.

Partial Hydrogenation

Catalytic hydrogenation over Lindlar catalyst selectively reduces the triple bond to a cis-alkene. For example:

Methyl octadec 2 ynoateH2/LindlarMethyl cis octadec 2 enoate\text{Methyl octadec 2 ynoate}\xrightarrow{\text{H}_2/\text{Lindlar}}\text{Methyl cis octadec 2 enoate}

This reaction retains the ester functionality while introducing a double bond, useful for synthesizing α,β-unsaturated esters .

Cross-Metathesis (CM)

This compound participates in ruthenium-catalyzed CM with olefins. Key findings from analogous systems (e.g., methyl oleate):

Reaction Partner Catalyst Conditions Conversion Selectivity Products
cis-4-OcteneHoveyda-Grubbs IIEthanol, 50°C, 30 min>90%>98%Shorter-chain esters + olefins
AllyltrimethylsilaneGrubbs IIDichloromethane, 40°C85%95%Functionalized esters

These reactions proceed via ruthenium-carbene intermediates, enabling bond reorganization with minimal byproducts .

Epoxidation and Hydrolysis

Epoxidation of the triple bond (using H₂O₂ or peracids) forms oxirane derivatives, which undergo acid-catalyzed ring-opening to diols or ketones. For methyl vernolate (analogous epoxy ester), hydrolysis yields cyclopropane derivatives .

Mass Spectrometric Fragmentation

Electron-impact ionization generates characteristic ions, aiding structural elucidation:

Key Ions (m/z) Assignment
294.5Molecular ion ([M]⁺)
166[CH₃OOC(CH₂)₇C≡CH]⁺
122Loss of methanol from m/z 154
94Tropylium ion (C₇H₁₀⁺)

Fragmentation patterns confirm the alkyne’s position and ester group stability .

Scientific Research Applications

Chemical Applications

Synthesis of Organic Molecules
Methyl octadec-2-ynoate serves as a crucial precursor in the synthesis of complex organic molecules. Its triple bond allows for diverse chemical reactions, including oxidation, reduction, and substitution. For instance, it can undergo oxidation with selenium dioxide to yield hydroxy and keto derivatives, or be reduced to form saturated esters through hydrogenation processes.

Reactivity and Derivatives
The compound's reactivity facilitates the formation of various derivatives that are valuable in organic synthesis. The ability to substitute the ester group with nucleophiles expands its utility in creating specialized compounds for research and industrial applications.

Medical Applications

Therapeutic Potential
this compound is under investigation for its therapeutic properties. Its unique structure may allow it to interact with biological targets effectively, making it a candidate for further pharmacological studies. The compound's potential role in treating diseases through metabolic pathways is an area of ongoing research .

Drug Development
The compound's derivatives have been explored for their activity against specific targets within the body. For instance, some studies have evaluated its interaction with cytochrome P450 enzymes, which are crucial in drug metabolism and elimination processes . Understanding these interactions could facilitate the development of new therapeutic agents.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its chemical properties allow it to be used as a building block for various industrial applications, including surfactants and emulsifiers .

Cosmetic Formulations
The compound's properties make it suitable for use in cosmetic formulations. Its inclusion can enhance product stability and efficacy due to its ability to modify rheological properties and act as a film former or emulsifier . This application is particularly relevant in developing topical formulations that require specific sensory attributes.

Summary of Findings

The following table summarizes key applications of this compound across different fields:

Field Application Details
ChemistryPrecursor for organic synthesisInvolved in oxidation, reduction, and substitution reactions
BiologyPotential biological activityInteraction with enzymes; formation of bioactive metabolites
MedicineTherapeutic potentialInvestigated for drug development; interaction with metabolic pathways
IndustryProduction of specialty chemicalsUsed in surfactants and emulsifiers; applicable in cosmetic formulations

Case Studies

  • Synthesis Routes : Research detailing synthetic routes for producing this compound demonstrates its effectiveness as a precursor in generating complex organic molecules through various reaction conditions.
  • Biological Interactions : Studies on related compounds indicate potential antimicrobial activity that could be extrapolated to this compound, warranting further investigation into its biological effects .
  • Industrial Applications : Case studies highlight successful applications in cosmetic formulations where this compound enhances product performance through improved stability and sensory characteristics .

Mechanism of Action

The mechanism of action of methyl octadec-2-ynoate involves its interaction with various molecular targets and pathways. The compound’s acetylenic bond allows it to participate in unique chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes and other biomolecules, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl octadec-2-ynoate is unique due to its specific acetylenic bond position, which influences its reactivity and potential applications. Its ability to undergo selective chemical reactions makes it a valuable compound in various research and industrial fields.

Biological Activity

Methyl octadec-2-ynoate is an acetylenic fatty acid ester with a unique structure that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, antimicrobial properties, and other significant effects based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C19H36O2C_{19}H_{36}O_2 and features a long carbon chain with a triple bond at the second position. This structural configuration contributes to its distinct chemical properties and biological interactions. The compound is classified as a bioactive lipid, which allows it to participate in various cellular processes.

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and enzymes. The compound can modulate signaling pathways that regulate cellular functions, potentially influencing processes such as inflammation and apoptosis. Its unique acetylenic structure enables it to form biologically active metabolites that may interact with various molecular targets, including receptors involved in cell signaling and metabolic pathways.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound. For instance, research indicates that derivatives of alkynoic acids exhibit bactericidal activity against Mycobacterium smegmatis, with effectiveness peaking at carbon chain lengths around 18 . this compound's structural similarities to these compounds suggest it may possess comparable antimicrobial effects.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundMycobacterium smegmatisNot specified
2-Alkynoic acidsMycobacterium smegmatisVaries by chain length
Methyl octadecenoateStaphylococcus aureusMIC > 250 mg/mL

Case Studies and Research Findings

  • Antiviral Activity : A study highlighted that compounds similar to this compound showed significant antiviral activity. The presence of unsaturation in the carbon chain was linked to enhanced interaction with viral membranes, suggesting potential therapeutic applications against viral infections .
  • Anti-inflammatory Effects : Research has indicated that fatty acids, including this compound, may exhibit anti-inflammatory properties. These effects are hypothesized to result from the modulation of inflammatory cytokines and pathways involved in chronic inflammation .
  • Cell Signaling : Investigations into the role of this compound in cell signaling have shown its potential to influence pathways related to cell growth and apoptosis. This suggests its possible application in cancer research, where modulation of these pathways is crucial for therapeutic strategies .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of methyl octadec-2-ynoate to improve yield and purity?

  • Methodological Answer : Use experimental design frameworks like the Taguchi method to systematically vary parameters (e.g., reaction temperature, catalyst concentration, solvent polarity). Analyze signal-to-noise (S/N) ratios to identify optimal conditions . For example, in biodiesel synthesis, adjusting molar ratios and purification steps improved ester yields by 30–40%. Ensure detailed reporting of reagents (purity, CAS numbers) and reaction conditions to enhance reproducibility .

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Methodological Answer : Combine chromatographic (GC-MS, HPLC) and spectroscopic (NMR, IR) methods. For instance, LC-QTOF and GC-MS have been validated for structural elucidation of similar esters, resolving issues like isomerism and purity discrepancies . Cross-reference results with databases (e.g., CAS registry numbers) to confirm identity .

Q. How should researchers conduct a systematic literature review on this compound’s applications in organic chemistry?

  • Methodological Answer : Define clear inclusion/exclusion criteria (e.g., peer-reviewed studies, experimental data) and use multi-database searches (e.g., PubMed, SciFinder). Document search strategies in spreadsheets to ensure transparency, as recommended for meta-analyses . Prioritize studies with validated methods (e.g., repeated experiments or computational validation) .

Advanced Research Questions

Q. What statistical approaches mitigate bias in studies evaluating this compound’s biological or chemical properties?

  • Methodological Answer : Apply meta-regression to adjust for confounding variables (e.g., solvent effects, temperature gradients). Empirical evidence shows that inadequate allocation concealment or blinding inflates treatment effects by 17–41%; thus, report randomization protocols and blinding status explicitly . Use sensitivity analyses to test robustness against outliers .

Q. How can conflicting data on this compound’s reactivity be resolved?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., controlled humidity, inert atmospheres) and compare kinetic data (e.g., reaction rates, activation energies). For example, discrepancies in esterification efficiency may arise from trace moisture; use Karl Fischer titration to quantify water content . Publish raw datasets and metadata to enable independent validation .

Q. What mechanistic studies are needed to clarify this compound’s role in complex reactions (e.g., cycloadditions or polymerizations)?

  • Methodological Answer : Employ isotopic labeling (e.g., deuterated analogs) or computational modeling (DFT, MD simulations) to track reaction pathways. For similar esters, Brønsted acid-base interactions and steric effects were critical in determining product selectivity . Collaborate with specialists in spectroscopy or computational chemistry to validate hypotheses .

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing protocols in repositories like Zenodo. Document reagent sources (e.g., Sigma-Aldrich product codes) and storage conditions (e.g., −20°C under argon) . Use checklists from guidelines like ICMJE to standardize reporting of experimental variables .

Q. Methodological Frameworks for Meta-Analysis

Q. What criteria should guide the inclusion of this compound studies in a meta-analysis?

  • Methodological Answer : Prioritize studies with:

  • Complete datasets (raw chromatograms, spectral data).
  • Transparent methods (e.g., explicit descriptions of synthesis pathways).
  • Risk-of-bias assessments (e.g., allocation concealment, blinding status) .
    Exclude studies with unreported conflicts of interest or commercial affiliations .

Q. How can machine learning enhance the synthesis or application of this compound?

  • Methodological Answer : Train algorithms on existing reaction databases (e.g., Reaxys) to predict optimal conditions for novel derivatives. For example, ML models have been used to optimize biodiesel catalysts by correlating S/N ratios with yield outcomes . Validate predictions with small-scale experiments before scaling up .

Q. Data Management and Ethics

Q. What metadata standards are essential for sharing this compound research data?

  • Methodological Answer : Follow domain-specific schemas (e.g., ISA-TAB for chemistry) to describe experimental variables, instrument parameters, and environmental conditions. Include CAS numbers, purity certificates, and safety data (e.g., toxicity profiles) . Use repositories like Figshare with DOI assignment for long-term accessibility .

Properties

CAS No.

67587-22-8

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

IUPAC Name

methyl octadec-2-ynoate

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-16H2,1-2H3

InChI Key

OAMBEYKOQJEPNI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC#CC(=O)OC

Origin of Product

United States

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